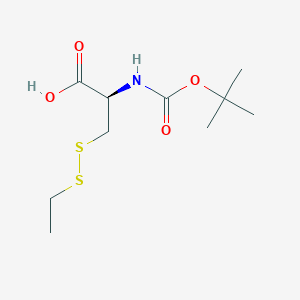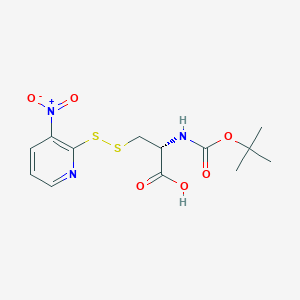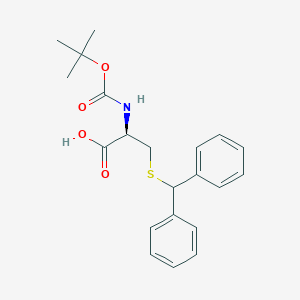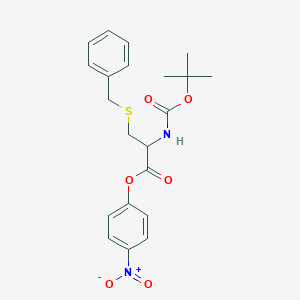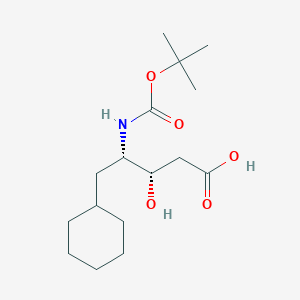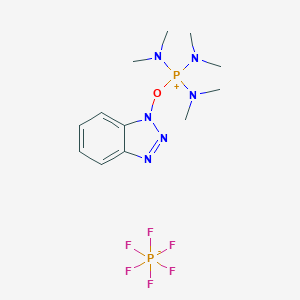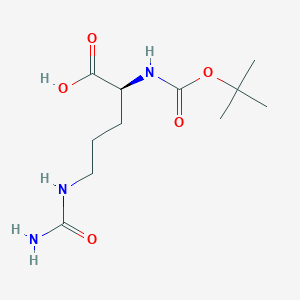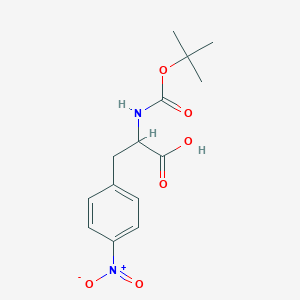
Boc-4-硝基-L-苯丙氨酸
描述
Boc-4-nitro-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a nitro group at the para position. This compound is commonly used in peptide synthesis and serves as a building block for various biochemical applications .
科学研究应用
Boc-4-nitro-L-phenylalanine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: It is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Industry: It is used in the production of various biochemical reagents and intermediates.
作用机制
Mode of Action
Boc-4-nitro-L-phenylalanine is a Boc-protected amino acid . The Boc group (tert-butoxycarbonyl) is a protective group used in peptide synthesis . It protects the amino group of the amino acid during peptide bond formation, preventing unwanted side reactions
Pharmacokinetics
The removal of the Boc group typically requires acidic conditions . The bioavailability of Boc-4-nitro-L-phenylalanine would depend on factors such as its absorption in the digestive tract and its metabolic stability.
Action Environment
The action, efficacy, and stability of Boc-4-nitro-L-phenylalanine are likely to be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the Boc group . Additionally, factors such as temperature, ionic strength, and the presence of other biomolecules could potentially influence its interactions with its targets.
生化分析
Biochemical Properties
Boc-4-nitro-L-phenylalanine plays a role in biochemical reactions, particularly in the synthesis of amide derivatives of 4-nitro-L-phenylalanine . The compound interacts with enzymes, proteins, and other biomolecules during these reactions. For instance, it interacts with propylphosphonic anhydride (T3P) as a coupling reagent in the synthesis of amide derivatives .
Cellular Effects
The cellular effects of Boc-4-nitro-L-phenylalanine are primarily observed in its derivatives. Some of the amide derivatives of 4-nitro-L-phenylalanine have shown antimicrobial and antioxidant activities . They have also demonstrated activity against Microsporum gypsuem and Candida albicans .
Molecular Mechanism
The molecular mechanism of Boc-4-nitro-L-phenylalanine involves its transformation into various derivatives. The compound is used as a precursor in the synthesis of amide derivatives of 4-nitro-L-phenylalanine . These derivatives exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Its derivatives have shown good activity for DPPH scavenging and ABTS assay methods
Metabolic Pathways
Its derivatives have been found to act as metal chelating ligands with Fe2+ ions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-nitro-L-phenylalanine typically involves the protection of the amino group of 4-nitro-L-phenylalanine with a Boc group. The process begins with the reaction of 4-nitro-L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution with tert-butyl alcohol as a co-solvent. The mixture is stirred at room temperature, and the product is extracted and purified .
Industrial Production Methods: In industrial settings, the production of Boc-4-nitro-L-phenylalanine follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions: Boc-4-nitro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Substitution: Reagents like halides or nucleophiles in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products:
Substitution: Various substituted phenylalanine derivatives.
Reduction: 4-amino-L-phenylalanine.
Deprotection: 4-nitro-L-phenylalanine.
相似化合物的比较
- Boc-4-iodo-L-phenylalanine
- Boc-4-bromo-L-phenylalanine
- Boc-4-fluoro-L-phenylalanine
- Boc-4-methyl-L-phenylalanine
Comparison: Boc-4-nitro-L-phenylalanine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties. Compared to other similar compounds, the nitro group can undergo reduction to form an amino group, providing additional functionality. This makes Boc-4-nitro-L-phenylalanine particularly useful in the synthesis of peptides and the study of protein interactions .
属性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQADBXCNQPHHY-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908424 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33305-77-0, 103451-56-5 | |
| Record name | N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33305-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butoxycarbonyl)-4-nitro-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


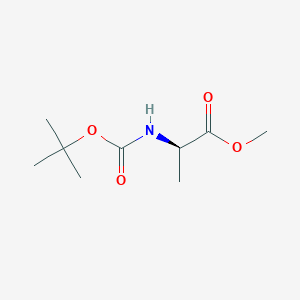
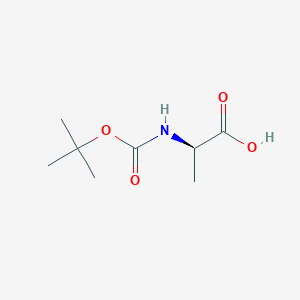
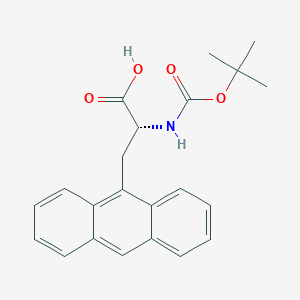
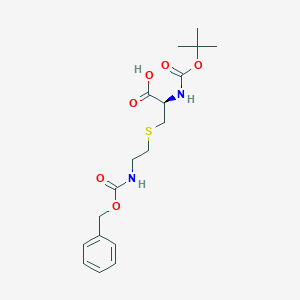
![(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B558588.png)
